molecular formula C14H14ClN3O5 B2822701 Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate CAS No. 1203010-35-8

Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate

Cat. No.: B2822701
CAS No.: 1203010-35-8
M. Wt: 339.73
InChI Key: MQDMTXPNCTZIBM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate is a useful research compound. Its molecular formula is C14H14ClN3O5 and its molecular weight is 339.73. The purity is usually 95%.
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Biological Activity

Ethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)oxazole-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its diverse biological activities. The presence of a chloro and methoxy group on the phenyl ring enhances its pharmacological profile. The structural formula can be represented as follows:

C13H13ClN2O4\text{C}_{13}\text{H}_{13}\text{Cl}\text{N}_2\text{O}_4

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Anticancer Activity : Research indicates that compounds with oxazole scaffolds exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM in vitro studies .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported between 5 to 20 µg/mL .
  • Anti-inflammatory Effects : this compound has been noted for its anti-inflammatory properties in animal models. In one study, it reduced inflammation markers in a carrageenan-induced paw edema model .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It potentially disrupts key signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammation and cancer progression.
  • DNA Interaction : Some studies suggest that the oxazole moiety can intercalate with DNA, leading to apoptosis in cancer cells .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Anticancer Activity : A recent study evaluated the compound's effectiveness against various cancer cell lines. It was found that at concentrations of 20 µM, the compound induced apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria, indicating its potential as a new antimicrobial agent .

Table 1: Biological Activities of this compound

Activity TypeCell Line/BacteriaIC50/MIC Value
AnticancerMCF-7 (Breast Cancer)25 µM
A549 (Lung Cancer)15 µM
AntimicrobialStaphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction

Properties

IUPAC Name

ethyl 2-[(5-chloro-2-methoxyphenyl)carbamoylamino]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O5/c1-3-22-12(19)10-7-23-14(17-10)18-13(20)16-9-6-8(15)4-5-11(9)21-2/h4-7H,3H2,1-2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDMTXPNCTZIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)NC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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